Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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Overview
Description
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a chemical compound belonging to the quinazoline family Quinazolines are heterocyclic compounds that have a wide range of biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves a multi-step process. One common method starts with the base-catalyzed Friedlander condensation of o-aminobenzophenones and diethylmalonate to form ethyl-2-oxoquinoline-3-carboxylates. This intermediate is then chlorinated using phosphorus oxychloride (POCl3) to yield the final product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while reduction and oxidation reactions can modify the carbonyl group to form alcohols or carboxylic acids, respectively.
Scientific Research Applications
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential antibacterial activity against various strains of bacteria.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but its antibacterial activity suggests it may interfere with bacterial cell wall synthesis or protein function .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-6-carboxylate
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
Uniqueness
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern and the presence of both a chlorine atom and an ethyl ester group. These features contribute to its distinct chemical reactivity and potential biological activity.
Biological Activity
Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline-7-carboxylate (CAS No. 1956385-34-4) is a synthetic compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the context of cancer research and anti-inflammatory properties. This article explores its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : C11H9ClN2O3
- Molecular Weight : 252.65 g/mol
- Structure : The compound features a chloro group at the second position and a carbonyl group at the fourth position of the quinazoline ring, contributing to its unique biological properties.
Anticancer Properties
This compound has shown significant potential as an anticancer agent. Its mechanism primarily involves the inhibition of specific kinases that are crucial for cancer cell proliferation and migration.
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives is influenced by their structural features. The presence of specific substituents on the quinazoline ring can enhance their selectivity and potency against target enzymes or receptors.
Compound Name | Structure Features | Biological Activity |
---|---|---|
Ethyl 6-bromo-4-oxo-3,4-dihydroquinazoline-2-carboxylate | Bromine substitution instead of chlorine | Potential anti-cancer activity |
6-Chloroquinazolinone | Lacks ethyl ester; contains a carbonyl group | Inhibitor of multiple kinases |
Quinazoline-based hydroxamic acids | Hydroxamic acid functional group | Dual PI3K/HDAC inhibitors |
Synthesis Methods
The synthesis of Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline derivatives typically involves multi-step reactions that allow for the introduction of various functional groups to enhance biological activity. Common methods include:
- Cyclization Reactions : These involve the cyclization of appropriate precursors under acidic or basic conditions to form the quinazoline core.
- Substitution Reactions : Utilizing nucleophilic substitution to introduce chloro or other substituents at specific positions on the quinazoline ring.
Case Studies and Research Findings
Several studies have documented the biological activities and therapeutic potentials of quinazoline derivatives:
- In Vitro Studies : A study demonstrated that compounds similar to Ethyl 2-chloro-4-oxo-3,4-dihydroquinazoline exhibited significant cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .
- Molecular Docking Studies : Molecular docking studies have predicted favorable binding interactions between Ethyl 2-chloro-4-oxo derivatives and target kinases, supporting their role as selective inhibitors .
Properties
Molecular Formula |
C11H9ClN2O3 |
---|---|
Molecular Weight |
252.65 g/mol |
IUPAC Name |
ethyl 2-chloro-4-oxo-3H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-10(16)6-3-4-7-8(5-6)13-11(12)14-9(7)15/h3-5H,2H2,1H3,(H,13,14,15) |
InChI Key |
AIZGVDHEWWEKJO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C(=O)NC(=N2)Cl |
Origin of Product |
United States |
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